molecular formula C23H22N6O B13369190 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one

7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B13369190
M. Wt: 398.5 g/mol
InChI Key: WKYJNNSYBOGVBY-UHFFFAOYSA-N
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Description

7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective properties .

Preparation Methods

The synthesis of 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the preparation may start with the reaction of 2-aminopyrimidine with benzyl chloride to form an intermediate, which is then reacted with piperazine and phenyl-substituted reagents to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s neuroprotective effects may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress in neuronal cells .

Comparison with Similar Compounds

Similar compounds to 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one include other pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which contributes to its distinct biological properties .

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C23H22N6O/c30-22-19-15-24-23(27-21(19)25-20(26-22)18-9-5-2-6-10-18)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,24,25,26,27,30)

InChI Key

WKYJNNSYBOGVBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=O)NC(=NC4=N3)C5=CC=CC=C5

Origin of Product

United States

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